molecular formula C10H20N2O2 B14584268 1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid CAS No. 61413-40-9

1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B14584268
CAS No.: 61413-40-9
M. Wt: 200.28 g/mol
InChI Key: VBFXJUIZGSZXKC-UHFFFAOYSA-N
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Description

1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

CAS No.

61413-40-9

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

1-(3-aminopropylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H20N2O2/c11-7-4-8-12-10(9(13)14)5-2-1-3-6-10/h12H,1-8,11H2,(H,13,14)

InChI Key

VBFXJUIZGSZXKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NCCCN

Origin of Product

United States

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